molecular formula C25H28O5 B11158485 ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11158485
M. Wt: 408.5 g/mol
InChI Key: CZQKSUCMTFPANN-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core, a phenyl group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group and hexyl chain may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other chromen-2-one derivatives, such as:

These compounds share a similar chromen-2-one core but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the hexyl chain, which may enhance its lipophilicity and membrane permeability .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C25H28O5/c1-3-5-6-8-13-19-14-21-20(18-11-9-7-10-12-18)15-24(26)30-23(21)16-22(19)29-17-25(27)28-4-2/h7,9-12,14-16H,3-6,8,13,17H2,1-2H3

InChI Key

CZQKSUCMTFPANN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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